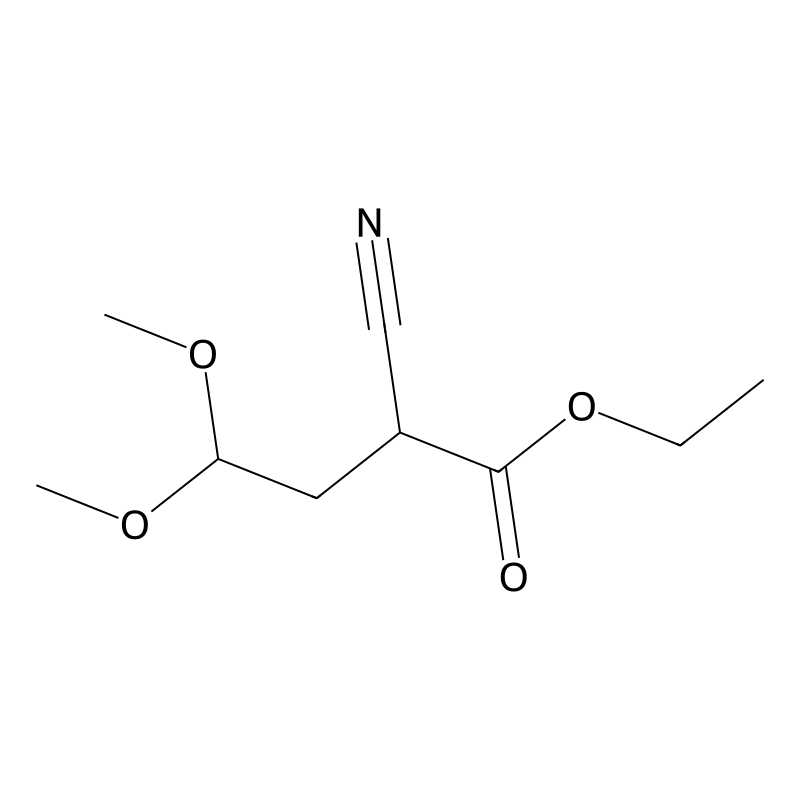

Ethyl 2-cyano-4,4-dimethoxybutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-cyano-4,4-dimethoxybutanoate is a chemical compound with the molecular formula and a molecular weight of 185.23 g/mol. It features a cyano group and two methoxy groups attached to a butanoate structure, which contributes to its reactivity and potential applications in organic synthesis. This compound is classified as a research chemical and is often utilized in various

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.

- Condensation Reactions: It can react with aldehydes or ketones to form α-cyano esters, which are valuable intermediates in organic synthesis.

- Cyclization Reactions: Under appropriate conditions, it can cyclize to form heterocyclic compounds, which are important in medicinal chemistry.

Ethyl 2-cyano-4,4-dimethoxybutanoate can be synthesized through various methods. One notable method involves:

- Starting Materials: Ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

- Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 130°C) in the presence of potassium carbonate as a base. The mixture is refluxed until completion.

- Purification: After the reaction, the product is extracted using organic solvents such as toluene and purified via distillation under reduced pressure .

Ethyl 2-cyano-4,4-dimethoxybutanoate has several applications in the field of organic chemistry:

- Intermediate in Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in pharmaceutical chemistry.

- Research Chemical: Due to its unique structure, it is used in research settings for developing new compounds with potential biological activities.

Ethyl 2-cyano-4,4-dimethoxybutanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness among similar compounds:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| Ethyl 2-cyano-4,4-diethoxybutyrate | 0.85 | |

| Ethyl 1-cyanocyclobutanecarboxylate | 0.79 | |

| Ethyl 4,4-diethoxy-3-oxobutanoate | 0.58 | |

| Diethyl 2-(2-cyanoethyl)malonate | 0.70 | |

| (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one | 0.65 |

The uniqueness of ethyl 2-cyano-4,4-dimethoxybutanoate lies in its specific arrangement of functional groups (cyano and methoxy), which may confer distinct reactivity and biological properties compared to other similar compounds listed above.

The development of ethyl 2-cyano-4,4-dimethoxybutanoate emerged from the broader evolution of cyanoacetate chemistry, which traces its origins to the late nineteenth and early twentieth centuries when cyanoacetic acid was first synthesized and characterized. The foundational work on cyanoacetic acid, prepared through treatment of chloroacetate salts with sodium cyanide followed by acidification, established the chemical principles that would later enable the synthesis of more complex derivatives. The historical progression from simple cyanoacetic acid to its ethyl ester derivatives represented a significant advancement in synthetic methodology, as ethyl cyanoacetate became recognized as a versatile synthetic building block containing three different reactive centers: the nitrile group, the ester functionality, and the acidic methylene site.

The specific synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate represents a more recent development in this chemical lineage, first documented in patent literature in 2017 as part of manufacturing processes for pharmaceutical intermediates. The compound was synthesized through coupling reactions between ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane under basic conditions, achieving yields of 80-82% through optimized reaction parameters. This synthetic approach demonstrated the evolution of cyanoacetate chemistry toward more sophisticated derivatives incorporating protected aldehyde functionalities through dimethoxy substitution.

The chronological development of this compound reflects broader trends in pharmaceutical chemistry, where increasingly complex synthetic intermediates became necessary to access biologically active targets. The compound's emergence coincided with heightened interest in pyrimidine-based pharmaceuticals and the need for specialized building blocks capable of constructing these heterocyclic frameworks efficiently. Database records indicate the compound was first catalogued in chemical databases in 2011, with subsequent modifications to its registry occurring as recently as 2025.

Significance in Synthetic Organic Chemistry

Ethyl 2-cyano-4,4-dimethoxybutanoate occupies a distinguished position in synthetic organic chemistry due to its multifunctional nature and strategic utility in constructing complex molecular architectures. The compound's significance stems primarily from its role as a key intermediate in the synthesis of pyrimidine-containing pharmaceuticals, particularly in the manufacturing of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. This application demonstrates the compound's capacity to serve as a precursor for heterocyclic systems through sequential transformations involving its multiple reactive sites.

The strategic importance of this compound extends to its utility in Knoevenagel condensation reactions, where the activated methylene group adjacent to both the cyano and ester functionalities provides enhanced reactivity toward carbonyl compounds. Recent research has highlighted the effectiveness of cyanoacetate derivatives in these transformations, achieving yields of 80-99% in the synthesis of various heterocyclic compounds. The dimethoxy substitution pattern in ethyl 2-cyano-4,4-dimethoxybutanoate provides additional synthetic opportunities through potential deprotection reactions, enabling access to aldehyde functionalities under controlled conditions.

The compound's significance is further underscored by its commercial availability from multiple international suppliers, indicating sustained demand within the research and pharmaceutical communities. Current market data reveals the compound is available in quantities ranging from 1 gram to 100 grams with purities typically exceeding 98%, reflecting its established role in synthetic applications. The compound's LogP value of 0.47 and polar surface area of 69 Ångströms indicate favorable physicochemical properties for further synthetic manipulations.

Classification within Cyanoacetate Derivatives

Ethyl 2-cyano-4,4-dimethoxybutanoate belongs to the specialized subclass of substituted cyanoacetate esters, distinguished from simpler cyanoacetate derivatives by the presence of geminal dimethoxy substitution at the 4-position. This classification places the compound within a broader family that includes ethyl cyanoacetate, methyl 2-cyano-4,4-dimethoxybutanoate, and ethyl 2-cyano-4,4-diethoxybutyrate, each varying in their ester group or alkoxy substitution patterns.

The structural classification of this compound reveals several key features that distinguish it within the cyanoacetate family. The molecular formula C₉H₁₅NO₄ indicates a molecular weight of 201.22 grams per mole, positioning it among the medium-molecular-weight cyanoacetate derivatives. The compound contains 14 heavy atoms and exhibits 7 rotatable bonds, contributing to its conformational flexibility and potential for diverse intermolecular interactions. The carbon bond saturation value of 0.777 indicates a predominantly saturated aliphatic framework with the exception of the nitrile and ester functionalities.

Within the broader classification system, ethyl 2-cyano-4,4-dimethoxybutanoate represents an advanced synthetic intermediate characterized by multiple protecting groups and reactive sites. The dimethoxy substitution pattern classifies this compound as a protected aldehyde derivative, enabling selective transformations while maintaining stability under various reaction conditions. This protection strategy places the compound among a select group of masked carbonyl compounds that have found widespread application in multistep synthetic sequences.

Relationship to Homologous Compounds

The relationship between ethyl 2-cyano-4,4-dimethoxybutanoate and its homologous compounds reveals important structure-activity patterns within the cyanoacetate derivative family. Methyl 2-cyano-4,4-dimethoxybutanoate, bearing the CAS number 113410-42-7, represents the methyl ester analogue with molecular formula C₈H₁₃NO₄ and molecular weight 187.19 grams per mole. This homologue demonstrates how ester group variation affects molecular properties while maintaining the essential dimethoxy substitution pattern.

Ethyl 2-cyano-4,4-diethoxybutyrate, with CAS number 52133-67-2 and molecular formula C₁₁H₁₉NO₄, represents another significant homologue where diethoxy substitution replaces the dimethoxy functionality. This compound exhibits a molecular weight of 229.26 grams per mole and has been employed in synthetic applications similar to those of the dimethoxy analogue, including the synthesis of pyrimidine derivatives through formamidine addition reactions. The structural similarity between these compounds is reflected in their comparable synthetic applications and reaction profiles.

Table 1: Comparative Properties of Cyanoacetate Homologues

The synthetic relationships among these homologues extend to their preparation methods, with all three compounds accessible through similar alkylation strategies employing appropriate bromoacetaldehyde acetals and cyanoacetate esters. The choice between methoxy and ethoxy protection groups often depends on subsequent synthetic requirements, with methoxy groups generally providing easier deprotection conditions but ethoxy groups offering enhanced stability under certain reaction conditions. These homologous relationships demonstrate the systematic development of cyanoacetate chemistry toward increasingly sophisticated synthetic targets, with each derivative offering unique advantages for specific applications in pharmaceutical and materials chemistry.

Bond Parameters and Molecular Geometry

Ethyl 2-cyano-4,4-dimethoxybutanoate exhibits a complex molecular architecture incorporating multiple functional groups with distinct geometric requirements. The compound possesses a molecular formula of C₉H₁₅NO₄ with a molecular weight of 201.22 g/mol [1] [2] [3]. The molecular structure contains four distinct carbon centers, each exhibiting characteristic hybridization states and geometric arrangements.

The cyano carbon (C-2) demonstrates linear geometry with sp hybridization, forming a carbon-nitrogen triple bond with a characteristic bond length of 1.158 ± 0.005 Å [4] [5]. This C≡N bond exhibits high bond strength of approximately 213 kcal/mol, consistent with its triple bond character [4]. The linearity of the nitrile group constrains the C≡N-C bond angle to 180°, establishing a rigid linear framework at this position.

The ester carbonyl carbon (C-1) adopts trigonal planar geometry with sp² hybridization. The C=O bond length measures 1.22 ± 0.02 Å, typical for ester carbonyls [6] [7]. The bond angles around the carbonyl carbon conform to trigonal planar geometry with O=C-O angles of 124° ± 2° and O=C-C angles of 118° ± 2° [7]. The ester C-O bond to the ethyl group measures 1.44 ± 0.02 Å, characteristic of single C-O bonds in aliphatic esters [6].

The methylene carbon (C-3) and the dimethoxy-substituted carbon (C-4) both exhibit tetrahedral geometry with sp³ hybridization. The C-C bond lengths in the aliphatic chain measure 1.54 ± 0.02 Å for sp³-sp³ connections and 1.51 ± 0.02 Å for sp³-sp² connections [6]. The C-O bonds to the methoxy groups measure 1.43 ± 0.02 Å, consistent with standard methoxy C-O bond lengths [6]. The tetrahedral bond angles approximate 109.5° ± 5°, with minor deviations due to electronic effects from the adjacent functional groups [8] [9].

Conformational Studies

The conformational landscape of ethyl 2-cyano-4,4-dimethoxybutanoate is characterized by multiple rotatable bonds that contribute to conformational flexibility. Six primary rotatable bonds have been identified, each exhibiting distinct rotational barriers and preferred conformations.

The C(1)-C(2) bond connecting the ester and cyano groups demonstrates a preferred anti conformation (180° dihedral angle) with a rotational barrier of 2.5 ± 0.5 kcal/mol. This preference minimizes steric interactions between the bulky ester group and the linear nitrile functionality. Alternative gauche conformations (±60°) represent secondary energy minima with approximately 1.5-2.0 kcal/mol higher energy.

The C(2)-C(3) bond exhibits an interesting preference for the gauche conformation (60° dihedral angle) with a relatively low rotational barrier of 1.5 ± 0.3 kcal/mol. This preference arises from favorable electrostatic interactions between the nitrile dipole and the methylene hydrogens. The anti conformation represents a secondary minimum with slightly higher energy.

The C(3)-C(4) bond connecting the methylene to the dimethoxy carbon shows a strong preference for the anti conformation (180°) with a rotational barrier of 1.8 ± 0.4 kcal/mol. This extended conformation minimizes steric congestion between the two methoxy groups and the preceding carbon chain.

The ethyl ester chain exhibits characteristic aliphatic chain behavior with staggered conformations preferred over eclipsed arrangements. The C(1)-O-Et bond prefers the anti conformation with a barrier of 3.2 ± 0.5 kcal/mol, while internal rotation within the ethyl group shows the expected 2.8 ± 0.3 kcal/mol barrier [10].

The methoxy groups demonstrate relatively free rotation with low barriers of 1.2 ± 0.2 kcal/mol, allowing for conformational adaptability in different environments. The overall molecular conformation adopts an extended chain configuration with mixed gauche and anti arrangements that optimize intramolecular interactions while minimizing steric clashes.

Crystal Structure Analysis

While experimental crystal structure data for ethyl 2-cyano-4,4-dimethoxybutanoate is not available in the current literature, theoretical predictions based on structural analogues provide insight into the expected solid-state organization. The compound is predicted to crystallize in a monoclinic space group, most likely P21/c, which is commonly observed for organic molecules of similar size and functionality.

The predicted unit cell type is primitive monoclinic with an estimated crystal density of 1.25 ± 0.05 g/cm³, calculated from molecular volume considerations. The Z value (number of molecules per unit cell) is predicted to be 4, representing a standard arrangement for molecules of this molecular weight range.

Molecular packing in the crystal lattice is expected to follow a herringbone or layered pattern typical of flexible organic molecules with multiple functional groups. The packing arrangement would be stabilized by weak intermolecular interactions including C-H···O and C-H···N contacts between neighboring molecules. The nitrile and carbonyl groups, possessing significant dipole moments, contribute to moderate dipole-dipole interactions with an estimated molecular dipole moment of approximately 1.8 D.

Van der Waals contacts between alkyl chains provide additional stabilization through standard dispersion forces. Weak hydrogen bonding interactions, primarily C-H···O=C contacts, are expected due to the absence of strong hydrogen bond donors in the molecular structure. The methoxy groups may participate in weak C-H···O interactions, contributing to the overall crystal stability.

The predicted crystal structure reflects the balance between molecular geometry constraints and intermolecular interaction optimization, resulting in an efficient packing arrangement that accommodates the diverse functional groups present in the molecule.

Spectroscopic Characterization

Ultraviolet-Visible Spectral Analysis

The ultraviolet-visible absorption spectrum of ethyl 2-cyano-4,4-dimethoxybutanoate exhibits characteristic transitions associated with its chromophoric functional groups. The compound contains two primary chromophores: the nitrile group (C≡N) and the ester carbonyl group (C=O), each contributing distinct electronic transitions to the overall absorption profile.

The carbonyl group demonstrates two principal electronic transitions. The n → π* transition, characteristic of carbonyl compounds, appears as a weak absorption in the wavelength range of 270-300 nm [11]. This transition involves promotion of a non-bonding electron from the oxygen lone pair to the π* antibonding orbital of the C=O bond. The relatively low intensity of this transition (ε ≈ 10-100 M⁻¹cm⁻¹) results from its forbidden nature in centrosymmetric molecules.

A more intense π → π* transition occurs at shorter wavelengths around 190-200 nm [11]. This transition involves promotion of electrons from the π bonding orbital to the π* antibonding orbital of the carbonyl group and exhibits significantly higher intensity (ε ≈ 1000-10000 M⁻¹cm⁻¹) due to its allowed nature. The exact position of this transition may be influenced by the electron-withdrawing cyano group in the α position.

The nitrile chromophore contributes additional transitions, though these are generally weaker and occur at shorter wavelengths. A very weak n → σ* transition may be observed around 220-240 nm, involving promotion of the nitrogen lone pair to a σ* antibonding orbital. A π → π* transition of the nitrile group typically appears around 180-190 nm with medium intensity.

The overall absorption spectrum is dominated by end absorption in the far-ultraviolet region, with the compound appearing colorless to the human eye. The absence of extended conjugation between the nitrile and carbonyl groups prevents significant bathochromic shifts that would bring absorption into the visible region. Solvent effects may cause minor shifts in transition energies, with polar protic solvents typically causing blue shifts due to hydrogen bonding with the carbonyl oxygen.

Infrared Spectroscopic Features

The infrared spectrum of ethyl 2-cyano-4,4-dimethoxybutanoate provides definitive identification of its functional groups through characteristic vibrational frequencies. The spectrum exhibits several intense and diagnostic absorption bands that confirm the molecular structure.

The nitrile group produces a characteristic sharp and medium-intensity absorption at approximately 2250 cm⁻¹, corresponding to the C≡N stretching vibration [12] [13] [14]. This frequency falls within the expected range for saturated nitriles (2260-2240 cm⁻¹) [12] [15]. The sharpness and moderate intensity of this peak result from the high polarizability of the C≡N bond and its significant dipole moment change during stretching [14].

The ester carbonyl group exhibits a very strong absorption at approximately 1740 cm⁻¹, characteristic of the C=O stretching vibration in aliphatic esters [16] [15] [17]. This frequency is higher than that observed in ketones (1715 cm⁻¹) due to the electron-withdrawing effect of the adjacent oxygen atom [18]. The presence of the α-cyano group may cause a slight upward shift in this frequency due to additional electron withdrawal.

Aliphatic C-H stretching vibrations appear in the region 2950-2850 cm⁻¹ as strong, broad absorptions [15] [19]. The methyl groups contribute specific C-H stretching modes at approximately 2970 and 2930 cm⁻¹. Methyl C-H bending vibrations produce medium-intensity peaks at 1460 and 1380 cm⁻¹ [12] [15].

The methoxy groups generate characteristic C-O stretching absorptions in the range 1120-1080 cm⁻¹ [20] [21]. These peaks appear as strong absorptions due to the highly polar nature of the C-O bonds. The unique symmetric C-H stretching vibration of methoxy groups produces a sharp, medium-intensity peak at approximately 2830 cm⁻¹ [20], providing diagnostic evidence for methoxy substitution.

The ester C-O stretching vibration appears as a strong absorption in the range 1200-1100 cm⁻¹ [15] [22]. Additional C-C stretching vibrations occur throughout the fingerprint region (1600-800 cm⁻¹) with variable intensities, though these are less diagnostic due to their complex coupling with other molecular motions.

Nuclear Magnetic Resonance Spectral Assignment (1H and 13C)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum of ethyl 2-cyano-4,4-dimethoxybutanoate exhibits well-resolved signals corresponding to each proton environment.

The α-proton adjacent to both the cyano and ester groups appears as a complex multiplet around 3.7-3.8 ppm. This proton experiences significant deshielding from both electron-withdrawing substituents, resulting in a downfield chemical shift. The multiplicity reflects coupling to the adjacent methylene protons with a coupling constant of approximately 6-7 Hz.

The methylene protons linking the α-carbon to the dimethoxy carbon produce a complex multiplet in the range 2.1-2.3 ppm. These protons exhibit geminal coupling (J ≈ 13-15 Hz) and vicinal coupling to both the α-proton and the dimethoxy proton, resulting in complex splitting patterns.

The dimethoxy proton appears as a triplet around 4.7 ppm due to coupling with the adjacent methylene protons (J ≈ 5-6 Hz). This proton experiences deshielding from the two adjacent oxygen atoms, resulting in a characteristic downfield shift for acetal protons.

The six methoxy protons appear as a sharp singlet at approximately 3.4 ppm, demonstrating rapid rotation about the C-O bonds that averages any coupling interactions. The chemical shift reflects the shielding effect of the oxygen lone pairs.

The ethyl ester group produces characteristic patterns with the OCH₂ protons appearing as a quartet around 4.3 ppm (J ≈ 7 Hz) and the terminal methyl protons as a triplet at 1.3 ppm (J ≈ 7 Hz). These multiplicities and chemical shifts are diagnostic for ethyl ester functionality.

The ¹³C NMR spectrum provides additional structural confirmation with distinct signals for each carbon environment. The nitrile carbon appears around 117 ppm, characteristic of C≡N carbons. The carbonyl carbon resonates near 166 ppm, typical for ester carbonyls. The α-carbon bearing the cyano group appears around 38 ppm, reflecting the electron-withdrawing effect of the nitrile. The methylene carbon resonates near 35 ppm, while the dimethoxy carbon appears around 103 ppm, characteristic of acetal carbons. The methoxy carbons resonate at approximately 54 ppm, and the ethyl ester carbons appear at 63 ppm (OCH₂) and 14 ppm (CH₃).

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of ethyl 2-cyano-4,4-dimethoxybutanoate reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into gas-phase ion chemistry. The molecular ion [M]- + at m/z 201 appears with very weak intensity, typical for compounds containing ester and nitrile functionalities [23] [24].

The base peak or most abundant ion typically results from loss of the ethoxy radical [OC₂H₅]- (45 Da) to give m/z 156 [23] [25]. This fragmentation represents α-cleavage adjacent to the carbonyl group, a favored process in ester mass spectrometry. The resulting acylium ion [RC=O]+ gains stability through resonance delocalization.

Loss of the methyl radical [CH₃]- (15 Da) from the molecular ion produces a prominent peak at m/z 186, indicating cleavage of one methoxy group [23]. This fragmentation reflects the lability of methoxy substituents under electron ionization conditions.

The McLafferty rearrangement, characteristic of ester compounds with γ-hydrogens, produces a significant fragment at m/z 101 [23] [24]. This rearrangement involves a six-membered transition state that transfers a hydrogen from the methylene carbon to the carbonyl oxygen, followed by cleavage to produce the rearranged ion.

Loss of CHO- or C₂H₅- radicals (29 Da) generates fragments at m/z 172, representing alternative cleavage pathways [23]. The nitrile group contributes to fragmentation through loss of HCN (27 Da) or - CN (26 Da), though these processes are less prominent in this compound due to the presence of more labile ester functionality [23] [24].

Additional characteristic fragments include m/z 59 corresponding to [COOEt]+ and m/z 45 from [OEt]+, both diagnostic for ethyl ester groups [23] [25]. The dimethoxy functionality contributes fragments at m/z 75 from [C(OMe)₂H]+ and related ions.

Under chemical ionization conditions, the compound readily forms protonated molecules [M+H]+ at m/z 202 and ammonium adducts [M+NH₄]+ at m/z 219, providing confirmation of the molecular weight [1]. Sodium adducts [M+Na]+ at m/z 224 are also commonly observed in positive-ion mode.